2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Overview
Description
“2’,4’-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside” is a chemical compound with the molecular formula C12H13FN2O9 . It has an average mass of 348.238 Da and a monoisotopic mass of 348.060516 Da . It is also known by its IUPAC name, (2R,3S,4S,5S,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol .
Molecular Structure Analysis
The molecular structure of “2’,4’-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside” consists of a galactopyranoside core with a 2’,4’-dinitrophenyl group attached . It also contains a fluorine atom, which replaces a hydroxyl group in the galactopyranoside core .Scientific Research Applications
Catalytic Nucleophile Identification
2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (DNP2FGal) has been utilized to identify the catalytic nucleophile in enzymes. For example, in a study on the Family 42 β-galactosidase from Bacillus subtilis, DNP2FGal was used to inactivate the enzyme by trapping a glycosyl-enzyme intermediate. This method facilitated the identification of the catalytic nucleophile as Glu-295, providing experimental evidence of its role in the enzyme’s mechanism (Shaikh et al., 2007).
Enzyme Mechanism Probing
DNP2FGal and its analogues have been instrumental in studying enzyme mechanisms. By examining the kinetic parameters of various deoxy and deoxyfluoro analogues of DNP2FGal during hydrolysis by Escherichia coli (lacZ) beta-galactosidase, researchers have gleaned insights into enzyme-substrate interactions and transition states. Such studies reveal the significant contributions of sugar hydroxy groups to transition-state binding and provide direct evidence for oxocarbonium ion character in the enzymic transition state (McCarter et al., 1992).
Sugar Substituent Role in Hydrolysis
Research involving DNP2FGal and its derivatives has also shed light on the role of sugar substituents in glycoside hydrolysis. Studies have shown that the rate of hydrolysis of DNP glucosides can be influenced by the stability of oxocarbenium ion-like transition states. These findings help to understand the mechanistic aspects of spontaneous β-glycoside hydrolysis (Namchuk et al., 2000).
Xylanase Inhibition
DNP2FGal has been utilized in the study of xylanases, enzymes involved in the breakdown of complex carbohydrates. It has shown effectiveness in the time-dependent inactivation of certain xylanases, providing valuable information for understanding and potentially manipulating these enzymatic processes (Ziser et al., 1995).
Nucleic Acid Labeling
A derivative of DNP2FGal, specifically 8-(2-4 dinitrophenyl 2-6 aminohexyl) amino-adenosine 5' triphosphate, has been synthesized for labeling DNA molecules. This application is crucial for non-radioactive detection of nucleic acids in molecular biology research (Vincent et al., 1982).
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSBFVZQJZMIOU-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162527 | |
Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143716-62-5 | |
Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143716625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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